molecular formula C₈H₂D₄KNO₄S B1146574 potassium 1H-indol-3-yl sulfate CAS No. 1346601-03-3

potassium 1H-indol-3-yl sulfate

Cat. No. B1146574
M. Wt: 255.33
InChI Key:
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Description

Potassium 1H-indol-3-yl sulfate (KIS) is a chemical compound extensively utilized in scientific research . It is a metabolite of tryptophan derived from dietary protein . It is an agonist for the human Aryl Hydrocarbon Receptor (AhR), which has recently emerged as a pathophysiological regulator of immune-inflammatory conditions .


Synthesis Analysis

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite. Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver, which is normally excreted in urine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of potassium 1H-indol-3-yl sulfate is C8H6KNO4S .


Chemical Reactions Analysis

Potassium 1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions . It has demonstrated its involvement in the synthesis of numerous heterocyclic compounds .


Physical And Chemical Properties Analysis

Potassium 1H-indol-3-yl sulfate appears as a white crystalline powder with high solubility in water . It finds frequent application as a reagent in diverse biochemical experiments .

Scientific Research Applications

  • Biochemical Research

    • Potassium 1H-indol-3-yl sulfate (KIS) is a long-established chemical compound extensively utilized in scientific research . It appears as a white crystalline powder with high solubility in water and finds frequent application as a reagent in diverse biochemical experiments .
    • In biochemical research, KIS can be used as a substrate or reagent for identifying and detecting the activity of nitric oxide synthase (NOS) .
  • Pharmacological Research

    • Indole derivatives, such as KIS, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • 250 μM Potassium 1H-indol-3-yl sulfate can induce NF-Κb activation, promoting rat proximal tubule cell TGF-β1 and Smad3 expression, which is related to fibrosis activity .
  • Multicomponent Reactions

    • Indoles, including potassium 1H-indol-3-yl sulfate, are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
    • Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, a three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones has been described .
  • Endogenous Metabolite

    • Potassium 1H-indol-3-yl sulfate is an endogenous metabolite . It is a metabolite of tryptophan derived from dietary protein .
  • Aryl Hydrocarbon Receptor (AhR) Agonist

    • Potassium 1H-indol-3-yl sulfate has been shown to be an agonist for the human Aryl Hydrocarbon Receptor (AhR) . The AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions .
  • Uremic Toxin in Chronic Kidney Disease

    • In chronic kidney disease patients where renal function is compromised, potassium 1H-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Safety And Hazards

Potassium 1H-indol-3-yl sulfate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is not classified as a hazardous substance according to GHS .

Future Directions

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite with potential for scientific research and drug development . Indole derivatives, such as potassium 1H-indol-3-yl sulfate, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

potassium;1H-indol-3-yl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAWATNFDJIBBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

487-94-5 (Parent)
Record name Indican (urinary)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377
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DSSTOX Substance ID

DTXSID70181012
Record name Indican (urinary)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white crystalline powder; [Acros Organics MSDS]
Record name 3-Indoxyl sulfate potassium salt
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Product Name

potassium 1H-indol-3-yl sulfate

CAS RN

2642-37-7
Record name Indican (urinary)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indican (urinary)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium indol-3-yl sulphate
Source European Chemicals Agency (ECHA)
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Record name POTASSIUM INDOXYL SULFATE
Source FDA Global Substance Registration System (GSRS)
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Citations

For This Compound
1
Citations
T Huć, A Nowinski, A Drapala, P Konopelski… - Pharmacological …, 2018 - Elsevier
Arterial blood pressure (BP) is regulated by a complex network of peripheral and central (brain) mechanisms. Research suggests that gut bacteria-derived compounds may affect the …
Number of citations: 71 www.sciencedirect.com

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